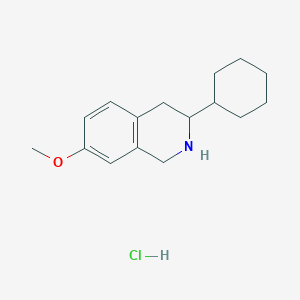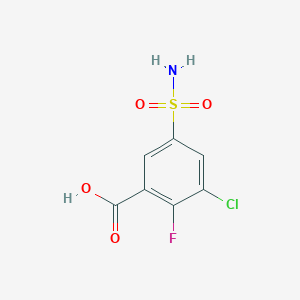
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid
概要
説明
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 1423025-14-2 . It has a molecular weight of 253.64 . The IUPAC name for this compound is 5-(aminosulfonyl)-3-chloro-2-fluorobenzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO4S/c8-5-2-3 (15 (10,13)14)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 253.64 .科学的研究の応用
Corrosion Inhibition
One significant application area is in corrosion inhibition. Similar compounds have been tested as inhibitors for mild steel corrosion in acidic solutions. Their efficiency increases with concentration but decreases with rising temperature. These inhibitors act through adsorption, forming a protective layer on the metal surface, and their performance can be analyzed using various spectroscopic methods (Hari Kumar Sappani & S. Karthikeyan, 2014).
Solid-Phase Synthesis
Another application is in solid-phase synthesis, where similar fluorinated benzoic acids serve as multireactive building blocks for creating diverse heterocyclic compounds. These compounds are essential in drug discovery for their potential biological activities (Soňa Křupková et al., 2013).
Anti-Bacterial Study
In the pharmaceutical domain, compounds like 4-chloro-3-sulfamoylbenzoic acid have been synthesized and analyzed for their structural and anti-bacterial properties. Such studies involve comprehensive spectroscopic analysis and quantum chemical calculations to understand the compound's behavior and potential applications (C. Kavitha et al., 2020).
Pharmacological Evaluation
Additionally, derivatives of chloro-fluoro benzoic acids have been synthesized and evaluated for pharmacological activities such as anti-convulsant and anti-inflammatory effects. These studies highlight the therapeutic potential of such compounds, supported by molecular docking studies to understand their interactions with biological targets (Manjunatha Bhat et al., 2016).
Peptidomimetics Synthesis
Research in peptidomimetics utilizes fluorinated benzoic acids for synthesizing compounds that mimic peptide structures. These studies aim to create molecules with specific biological activities by stabilizing certain conformations, offering insights into developing new therapeutic agents (Luyong Jiang & K. Burgess, 2002).
Herbicidal Activity
Finally, the synthesis and evaluation of compounds for herbicidal activities showcase the potential of chloro-fluoro benzoic acids in agriculture. These compounds, through selective synthesis and functionalization, can lead to effective herbicides with specific action modes (Liu Chang-chun, 2006).
Safety and Hazards
作用機序
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid could potentially be influenced by various environmental factors These could include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature
生化学分析
Biochemical Properties
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in the inflammatory response, thereby affecting cell function . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, as the downstream effects of enzyme activity are altered.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfonamide compounds . These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound can inhibit enzymes involved in the synthesis of folic acid, a critical cofactor in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-chloro-2-fluoro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRANYBQAFZQAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



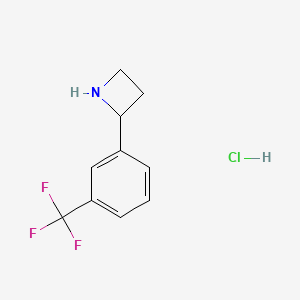
![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)
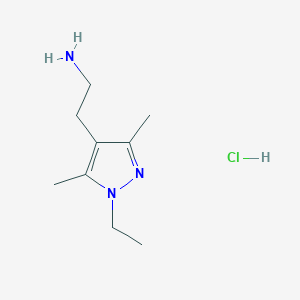

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
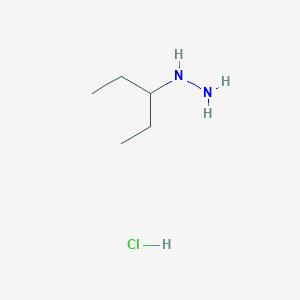

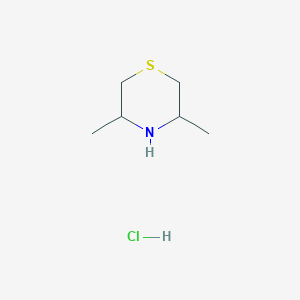
![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)
